molecular formula C18H25N3O4 B7876499 ((1S,5S)-8-Oxo-1,3,4,5,6,8-hexahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carbonyl)-d-leucine

((1S,5S)-8-Oxo-1,3,4,5,6,8-hexahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carbonyl)-d-leucine

Cat. No.: B7876499
M. Wt: 347.4 g/mol
InChI Key: XYCDTEXPPATTQV-HZSPNIEDSA-N
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Description

((1S,5S)-8-Oxo-1,3,4,5,6,8-hexahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carbonyl)-d-leucine is a complex organic compound featuring a unique diazocine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1S,5S)-8-Oxo-1,3,4,5,6,8-hexahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carbonyl)-d-leucine typically involves multiple steps:

    Formation of the Diazocine Core: The diazocine core can be synthesized through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions. This step often requires careful control of temperature and pH to ensure the correct formation of the diazocine ring.

    Attachment of the Carbonyl Group: The carbonyl group is introduced via an acylation reaction, where the diazocine core is reacted with an acyl chloride or anhydride in the presence of a base such as pyridine.

    Incorporation of d-Leucine: The final step involves coupling the diazocine-carbonyl intermediate with d-leucine using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazocine core, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The diazocine core can participate in nucleophilic substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted diazocine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((1S,5S)-8-Oxo-1,3,4,5,6,8-hexahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carbonyl)-d-leucine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its peptide-like structure. It may serve as a model compound for understanding the behavior of similar bioactive molecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the materials science industry, the compound’s photoresponsive properties are explored for applications in smart materials and sensors.

Mechanism of Action

The mechanism of action of ((1S,5S)-8-Oxo-1,3,4,5,6,8-hexahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carbonyl)-d-leucine involves its interaction with molecular targets such as enzymes or receptors. The diazocine core can undergo conformational changes upon binding, affecting the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Similar in its photoresponsive properties but lacks the diazocine core.

    Diazocine Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

((1S,5S)-8-Oxo-1,3,4,5,6,8-hexahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carbonyl)-d-leucine is unique due to its combination of a diazocine core with a peptide moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler diazocine or peptide compounds.

Properties

IUPAC Name

(2R)-4-methyl-2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-11(2)6-14(17(23)24)19-18(25)20-8-12-7-13(10-20)15-4-3-5-16(22)21(15)9-12/h3-5,11-14H,6-10H2,1-2H3,(H,19,25)(H,23,24)/t12-,13+,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCDTEXPPATTQV-HZSPNIEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)N1C[C@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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